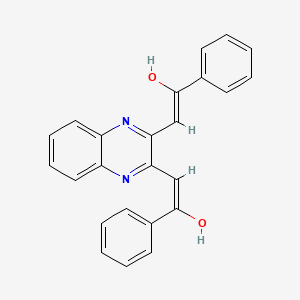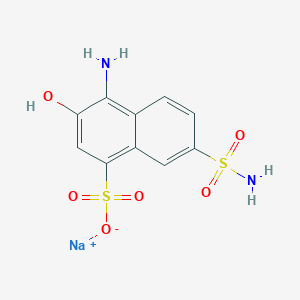
2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone), also known as DQ, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. DQ belongs to the class of quinoxaline derivatives, which have been found to possess various biological activities, including anticancer, antimicrobial, and antioxidant properties.
Mecanismo De Acción
The mechanism of action of 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) involves its ability to interact with various cellular targets, including DNA, proteins, and enzymes. 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) binds to DNA and inhibits the activity of topoisomerase II, which is essential for DNA replication and cell proliferation. 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) also inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases.
Biochemical and Physiological Effects
2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) has been found to exhibit various biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) has been reported to possess antimicrobial activity against various bacteria and fungi, including MRSA and Candida albicans. Additionally, 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) exhibits antioxidant activity by scavenging free radicals and protecting cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) has several advantages for lab experiments. It is easy to synthesize and has a high yield. 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) has some limitations for lab experiments. It has low solubility in water, which makes it difficult to dissolve in aqueous solutions. 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) also has poor bioavailability, which limits its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research on 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone). One potential direction is to optimize the synthesis method to improve the yield and purity of 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone). Another direction is to investigate the pharmacokinetics and pharmacodynamics of 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) in vivo to determine its effectiveness as a therapeutic agent. Additionally, the mechanism of action of 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) needs to be further elucidated to identify its cellular targets and signaling pathways. Moreover, the potential of 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) as a lead compound for the development of novel anticancer and antimicrobial agents should be explored.
Métodos De Síntesis
The synthesis of 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) involves the reaction of 2,3-diaminotoluene with 1-phenylethanone in the presence of acetic anhydride and sulfuric acid. The reaction proceeds through a condensation reaction, followed by cyclization to form the quinoxaline ring system. The yield of 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
Aplicaciones Científicas De Investigación
2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) induces cell cycle arrest and apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) has also been found to possess antimicrobial activity against various bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Additionally, 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) has been reported to exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative stress.
Propiedades
IUPAC Name |
(Z)-2-[3-[(E)-2-hydroxy-2-phenylethenyl]quinoxalin-2-yl]-1-phenylethenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2/c27-23(17-9-3-1-4-10-17)15-21-22(16-24(28)18-11-5-2-6-12-18)26-20-14-8-7-13-19(20)25-21/h1-16,27-28H/b23-15-,24-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVBYKIJCLSXCY-REPVBDINSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3N=C2C=C(C4=CC=CC=C4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=NC3=CC=CC=C3N=C2/C=C(/C4=CC=CC=C4)\O)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-[3-[(E)-2-Hydroxy-2-phenylethenyl]quinoxalin-2-yl]-1-phenylethenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6061248.png)
![isopropyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6061258.png)
![2-(2-methoxyethyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6061260.png)
![methyl 4-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6061266.png)
![N-methyl-2-(4-morpholinyl)-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B6061271.png)
![3-{8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-naphthol](/img/structure/B6061274.png)

![3-(4-isopropoxyphenyl)-3-{[2-methoxy-4-(methylthio)benzoyl]amino}propanoic acid](/img/structure/B6061292.png)
![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B6061294.png)
![1-phenyl-4-[(3-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B6061298.png)
![methyl 4-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B6061304.png)


![6-tert-butyl-N-[1-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6061322.png)